1-ethyl-2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Descripción
1-Ethyl-2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a bicyclic pyrrolo-pyrrole system. The benzodiazole moiety (1,3-benzodiazole) is a privileged pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . Key structural features include:
- 1-Ethyl substitution: Enhances lipophilicity and metabolic stability compared to unsubstituted benzodiazoles.
- Octahydropyrrolo[3,4-c]pyrrole: A rigid bicyclic system that may improve binding affinity to target proteins by enforcing conformational constraints.
Propiedades
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-4-27-18-8-6-5-7-17(18)22-21(27)26-11-14-9-25(10-15(14)12-26)20(28)16-13-24(2)23-19(16)29-3/h5-8,13-15H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLQBTIGQPYSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN(N=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s benzodiazole core distinguishes it from pyrazole-centric analogs (e.g., compounds in and ). Benzodiazoles generally exhibit stronger DNA/interprotein binding due to planar aromaticity, whereas pyrazoles are more flexible and often used as kinase inhibitors .
Substituent Complexity :
- The octahydropyrrolo[3,4-c]pyrrole system in the target compound is structurally distinct from simpler substituents like phenyl or oxadiazole groups in analogs. This bicyclic system may enhance target selectivity but could reduce solubility compared to smaller substituents .
Pharmacological Implications :
- The 3-methoxy-1-methyl-pyrazole group in the target compound likely improves metabolic stability compared to unmethylated pyrazoles (e.g., TCMDC-124514), which are prone to oxidative degradation .
- Thioacetyl and carbonitrile groups in ’s compounds confer potent electrophilic properties, making them reactive toward thiol-containing enzymes, a feature absent in the target compound .
Métodos De Preparación
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride
The preparation of 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride serves as the foundational step for introducing the pyrazole-carbonyl moiety into the target compound. This intermediate is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under anhydrous conditions . The reaction typically proceeds at 60–70°C for 4–6 hours, yielding the acyl chloride with >90% purity after distillation .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Reagent | SOCl₂ (excess) |
| Solvent | Toluene or Dichloromethane |
| Yield | 85–92% |
The molecular formula of this intermediate is C₆H₇ClN₂O₂, with a molecular weight of 174.58 g/mol . Its reactivity as an acylating agent is pivotal for subsequent amide bond formation.
Preparation of Octahydropyrrolo[3,4-c]Pyrrol-2-Amine
The octahydropyrrolo[3,4-c]pyrrole core is constructed through a tandem cyclization-amination sequence. A diamine precursor, such as 3,4-diaminopyrrolidine, undergoes cyclization in the presence of a ketone or aldehyde under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction is conducted in ethanol at reflux (78°C) for 12–16 hours, producing the bicyclic amine with moderate stereochemical control.
Optimization Insights:
-
Solvent System: Ethanol or isopropanol enhances solubility of intermediates.
-
Catalyst Loading: 5–10 mol% of acid catalyst minimizes side reactions.
-
Yield Range: 60–75%, contingent on purification via column chromatography.
Acylative Coupling of Pyrazole Carbonyl Chloride to Pyrrolo-Pyrrole Amine
The pivotal coupling step involves reacting 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with octahydropyrrolo[3,4-c]pyrrol-2-amine. This amidation is facilitated by a base such as triethylamine (Et₃N) in dichloromethane at 0–5°C . The reaction achieves >80% conversion within 2 hours, with the product isolated via aqueous workup and recrystallization .
Mechanistic Considerations:
-
Nucleophilic attack by the pyrrolo-pyrrole amine on the electrophilic carbonyl carbon.
-
Base-mediated deprotonation stabilizes the transition state.
Synthesis of 1-Ethyl-1H-1,3-Benzodiazole
The benzodiazole moiety is synthesized via cyclocondensation of o-phenylenediamine with a nitrile source (e.g., triethyl orthoformate) in acetic acid. Subsequent N-ethylation is achieved using ethyl bromide (C₂H₅Br) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Reaction Profile:
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 8h | 70–75% |
| N-Ethylation | DMF, K₂CO₃, 80°C, 6h | 65–70% |
Final Coupling via Buchwald-Hartwig Amination
The assembly of the target compound is completed through a palladium-catalyzed coupling between the acylated pyrrolo-pyrrole and 1-ethyl-1H-1,3-benzodiazole. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours.
Catalytic System Efficiency:
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd₂(dba)₃ (2 mol%) | Xantphos | Toluene | 55–60% |
Post-reaction purification via silica gel chromatography ensures >95% purity of the final product.
Analytical Characterization and Validation
Critical validation steps include nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For instance:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, benzodiazole), 4.20 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.95 (s, 3H, OCH₃) .
-
HRMS (ESI): m/z calculated for C₂₃H₂₈N₆O₂ [M+H]⁺: 445.2345; found: 445.2348.
Challenges and Mitigation Strategies
-
Steric Hindrance: The octahydropyrrolo[3,4-c]pyrrole core’s rigidity necessitates elevated temperatures for coupling reactions.
-
Epimerization Risk: Chiral centers in the pyrrolo-pyrrole require inert atmospheres to prevent racemization.
-
Scale-Up Limitations: Transitioning from batch to flow chemistry improves reproducibility and yield in acyl chloride synthesis .
Q & A
Q. What are the critical synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including condensation, cyclization, and functional group transformations. Key steps include:
- Pyrazole-carbonyl intermediate formation : Reacting pyrazole-4-carbaldehyde derivatives with hydrazine hydrate under reflux in ethanol/acetic acid (yield: 60-75%) .
- Pyrrolo-pyrrole core assembly : Using palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures to fuse heterocyclic systems .
- Final functionalization : Introducing the benzodiazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling . Critical conditions : Temperature control (±2°C), solvent purity (anhydrous ethanol/DMF), and catalyst loading (2-5 mol%) significantly impact yield and purity.
| Step | Reactants | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole-4-carbaldehyde + Hydrazine | Acetic acid/EtOH | 65-70 |
| 2 | Intermediate + Boronic acid | Pd(PPh₃)₄, DMF/H₂O | 55-60 |
| 3 | Core + Benzodiazole derivative | K₂CO₃, DMF | 40-50 |
Q. How can structural integrity and purity be validated?
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; benzodiazole aromatic protons at δ 7.2–8.1 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₇N₅O₃: 434.2185) .
Q. What protocols are recommended for solubility and stability testing?
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge at 10,000 rpm for 15 min and quantify via UV-Vis (λ = 254 nm) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized at -20°C in amber vials .
Advanced Research Questions
Q. How can multi-step synthetic routes be optimized to minimize side products?
- DoE (Design of Experiments) : Screen reaction parameters (e.g., temperature, solvent polarity) to identify optimal conditions .
- Quenching intermediates : Isolate reactive intermediates (e.g., azido-pyrazoles) to prevent undesired cyclization .
- Catalyst tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for higher coupling efficiency in nitrogen-rich systems .
Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological activity?
- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogens) and test against cancer cell lines (e.g., MCF-7, HepG2) .
- Docking studies : Use AutoDock Vina to predict binding to targets like GABA receptors or tubulin (PDB: 1TUB) .
Q. How should contradictory biological data (e.g., IC₅₀ variability) be resolved?
- Assay standardization : Use identical cell lines (ATCC-validated), serum-free media, and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, topological polar surface area) to identify confounding variables .
Q. What computational approaches predict binding affinity and metabolic pathways?
- MD simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability .
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism and BBB permeability .
| Parameter | Prediction |
|---|---|
| logP | 2.8 |
| CYP3A4 substrate | Yes |
| BBB permeability | Low |
Q. How to design preclinical pharmacokinetic studies?
- In vivo models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis .
- Tissue distribution : Sacrifice animals at 24 h, homogenize organs (liver, kidney, brain), and quantify compound levels .
Q. How to reconcile differential activity in 2D vs. 3D cell models?
- 3D spheroid culture : Use Matrigel-embedded MCF-7 cells treated with 1–50 µM compound for 72 h. Image via confocal microscopy to assess penetration .
- Hypoxia markers : Measure HIF-1α levels (Western blot) to correlate with resistance in 3D models .
Q. What methods determine neurotransmitter modulation mechanisms?
- Patch-clamp electrophysiology : Assess GABAₐ receptor currents in hippocampal neurons (IC₅₀ for Cl⁻ influx) .
- Microdialysis : Monitor extracellular dopamine/serotonin in rat striatum post-administration (HPLC-ECD detection) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
